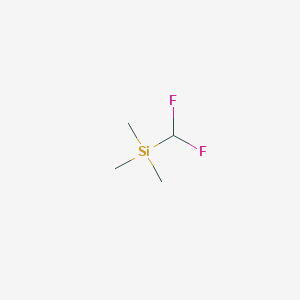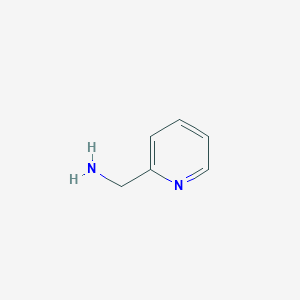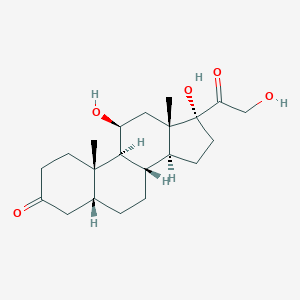![molecular formula C18H15ClN6OS2 B045072 1-(3-Chlorophényl)-3-{5-[2-(Thiéno[3,2-d]pyrimidin-4-ylamino)éthyl]-1,3-thiazol-2-yl}urée CAS No. 1057249-41-8](/img/structure/B45072.png)
1-(3-Chlorophényl)-3-{5-[2-(Thiéno[3,2-d]pyrimidin-4-ylamino)éthyl]-1,3-thiazol-2-yl}urée
Vue d'ensemble
Description
SNS-314 est un inhibiteur puissant et sélectif de la famille Aurora des kinases sérine-thréonine, qui comprend Aurora-A, Aurora-B et Aurora-C . Ces kinases jouent des rôles essentiels dans la régulation de la division cellulaire, y compris la maturation des centrosomes, la formation du fuseau mitotique et la cytokinèse . En raison de leur surexpression fréquente dans divers cancers humains, les kinases Aurora sont considérées comme des cibles médicamenteuses prometteuses .
Applications De Recherche Scientifique
SNS-314 has broad therapeutic potential and is currently being investigated for its use in treating advanced solid tumors . It has shown significant antiproliferative effects in combination with common chemotherapeutics in cell culture and xenograft models . The compound is also being studied for its potential synergy with microtubule-targeted agents, enhancing the efficacy of treatments like docetaxel and vincristine . Additionally, SNS-314 is being explored for its applications in various fields, including chemistry, biology, medicine, and industry .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thieno[3,2-d]pyrimidines, have been reported to exhibit diverse biological activities . They are known to interact with various targets, including tyrosine kinases and cyclin-dependent kinases (CDK4) .
Mode of Action
Thieno[3,2-d]pyrimidines are known to inhibit their targets, leading to various downstream effects .
Biochemical Pathways
For instance, they can inhibit tyrosine kinases and CDK4, affecting cell proliferation and cell cycle regulation .
Result of Action
Compounds with similar structures, such as thieno[3,2-d]pyrimidines, have been reported to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Méthodes De Préparation
La synthèse du SNS-314 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques . Le composé est généralement préparé par une série de réactions qui comprennent la formation de dérivés de thiéno[3,2-d]pyrimidine et de thiazole . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté, impliquant souvent l'utilisation de techniques de purification avancées et des contrôles de réaction stricts .
Analyse Des Réactions Chimiques
SNS-314 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
SNS-314 a un potentiel thérapeutique large et fait actuellement l'objet d'investigations pour son utilisation dans le traitement des tumeurs solides avancées . Il a montré des effets antiprolifératifs significatifs en combinaison avec des chimiothérapeutiques courants dans des modèles de culture cellulaire et de xénogreffes . Le composé est également étudié pour sa synergie potentielle avec les agents ciblant les microtubules, améliorant l'efficacité des traitements comme le docétaxel et la vincristine . De plus, SNS-314 est exploré pour ses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie .
Mécanisme d'action
SNS-314 exerce ses effets en inhibant les kinases Aurora A, B et C, qui sont cruciales pour la division cellulaire . En bloquant ces kinases, SNS-314 perturbe le point de contrôle de l'assemblage du fuseau mitotique et empêche la cytokinèse, conduisant à de multiples cycles d'endoreplication et finalement à la mort cellulaire . Ce mécanisme est particulièrement efficace dans les cellules tumorales qui surexpriment les kinases Aurora, ce qui fait de SNS-314 un candidat prometteur pour la thérapie anticancéreuse .
Comparaison Avec Des Composés Similaires
SNS-314 est unique dans son inhibition puissante et sélective des trois isoformes de la kinase Aurora (A, B et C) . Un autre composé comparable est le ZM447439, qui cible principalement Aurora-B . La sélectivité et la puissance distinctes de SNS-314 en font un ajout précieux à l'arsenal des inhibiteurs de la kinase Aurora .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYAUAZLLLJJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147269 | |
| Record name | SNS 314 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer. During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells. This process is often poorly regulated in cancer, leading to rapid proliferation and tissue growth. Aurora kinases (A, B, and C) play important, though differentiated, roles in mitosis. Aurora A controls the formation of the spindle assembly, while Aurora B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully. Less is known about Aurora C, though it is thought to serve many of the same functions as Aurora B. Elevated expression of Aurora A has been detected in a high percentage of colon, breast, ovarian, gastric, and pancreatic tumors. Aurora B and C are also expressed at high levels in primary tumors. Given the central roles of all three Aurora kinases in regulating mitosis and the association between their overexpression and tumorigenesis, they are being evaluated as potential targets in cancer therapy. SNS-314 is a potent inhibitor of all 3 Aurora kinases. Cells treated with SNS-314 make additional copies of their DNA, but are unable to create functional spindle assemblies or replicate. As a result, these cells are unable to progress, and ultimately die by a variety of mechanisms. Since most normal cells are not undergoing mitosis in their normal settings, SNS-314 is expected to affect only highly proliferating tissues, particularly tumor tissues. SNS-314 is being tested in a Phase 1 trial in patients with advanced solid tumor malignancies. | |
| Record name | SNS-314 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1057249-41-8 | |
| Record name | SNS 314 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1057249418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNS-314 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SNS 314 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNS-314 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802IFJ0Z8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)




